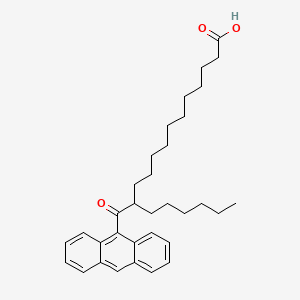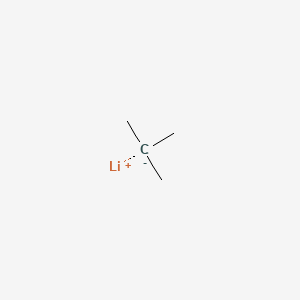
叔丁基锂
描述
Tert-Butyllithium (t-BuLi) is a strong base and an organolithium reagent often used in organic synthesis. It is a colorless, non-flammable, air- and moisture-sensitive liquid that is commonly used in the synthesis of carbanions, which are reactive intermediates in organic chemistry. T-BuLi is one of the most commonly used organolithium reagents and is used in a wide range of laboratory and industrial applications.
科学研究应用
有机硅烷反应:叔丁基锂与有机硅烷发生反应,展示了其在生产各种化合物中的实用性。例如,它与三甲基氯硅烷反应,生成叔丁基三甲基硅烷和金属化产物的混合物。这些反应展示了叔丁基锂在有机硅烷化学中的多功能性 (West & Gornowicz, 1971)。
与1,3-丁二烯的相互作用:叔丁基锂与1,3-丁二烯的反应导致顺式和反式新戊烯基锂的形成,表明其在有机合成中创建特定异构体的重要性 (Glaze, Hanicak, Moore, & Chaudhuri, 1972)。
增强酶生物传感器响应:叔丁基锂剥离的过渡金属二硫化物增强了酶生物传感器的响应,展示了其在电化学检测系统中的潜力 (Nasir, Mayorga-Martinez, Sofer, & Pumera, 2017)。
三叔丁基铍酸锂的形成:它在合成三叔丁基铍酸锂中发挥关键作用,突显了其在有机金属化合物形成中的实用性 (Wermer, Gaines, & Harris, 1988)。
在氢/金属交换过程中的活化:叔丁基锂需要活化才能从弱酸性碳氢化合物中提取质子,展示了其在芳烃金属化和超碱性烷基锂/钾醇酸盐混合物中的作用 (Mongin, Maggi, & Schlosser, 1996)。
烯烃环丙烷化催化:它用于亚甲基转移试剂叔丁基磺酰甲基锂对烯烃进行环丙烷化,突显了其在镍催化反应中的应用 (Gai, Julia, & Verpeaux, 1991)。
固态研究和安全操作规程:对固态叔丁基锂中锂原子交换的研究提供了其物理性质的见解,对其安全操作的规程对于研究应用至关重要 (Penner & Chang, 2000; Gau & Zdilla, 2016)(https://consensus.app/papers/protocol-safe-lithiation-reactions-using-organolithium-gau/de0635a0d5b75c089564a49060073af2/?utm_source=chatgpt)。
有机合成中的烷基化:叔丁基锂参与了醛和酮的叔丁基腙烷基化,展示了其在偶氮化合物合成中的作用 (Wang & Warkentin, 1988)。
作用机制
Target of Action
tert-Butyllithium primarily targets carbon molecules, including benzene . As an organolithium compound, it is a strong base and is capable of deprotonating many carbon molecules .
Mode of Action
tert-Butyllithium interacts with its targets through a process known as deprotonation . This involves the removal of a proton (H+) from a molecule, resulting in the formation of a carbanion . The lithium-carbon bond in tert-Butyllithium is highly polarized, having about 40 percent ionic character . The molecule reacts like a carbanion, as is represented by these two resonance structures .
Biochemical Pathways
tert-Butyllithium is renowned for deprotonation of carbon acids (C-H bonds). One example is the double deprotonation of allyl alcohol . Other examples are the deprotonation of vinyl ethers . In combination with n-butyllithium, tert-butyllithium monolithiates ferrocene . tert-Butyllithium deprotonates dichloromethane . Similar to n-butyllithium, tert-Butyllithium can be used for lithium–halogen exchange reactions .
Result of Action
The result of tert-Butyllithium’s action is the generation of fully substituted carbon atoms . The forces driving stereoselectivity will be discussed in detail . Where appropriate, computational results will be introduced to provide a better understanding for the structure and reactivity of tertiary alkyllithium reagents .
Action Environment
tert-Butyllithium is a pyrophoric substance, meaning that it spontaneously ignites on exposure to air . Therefore, air-free techniques are important so as to prevent this compound from reacting violently with oxygen and moisture . To minimize degradation by solvents, reactions involving tert-Butyllithium are often conducted at very low temperatures in special solvents, such as the Trapp solvent mixture . More so than other alkyllithium compounds, tert-Butyllithium reacts with ethers .
安全和危害
Tert-Butyllithium is extremely flammable and its vapor may form explosive mixtures with air . It reacts violently with water . It may be fatal if swallowed and enters airways . It causes severe skin burns and eye damage . It may cause respiratory irritation and drowsiness or dizziness . It causes damage to organs through prolonged or repeated exposure .
未来方向
More so than other alkyllithium compounds, tert-butyllithium reacts with ethers . In diethyl ether, the half-life of tert-butyllithium is about 60 minutes at 0 °C. It is even more reactive toward tetrahydrofuran (THF); the half-life in THF solutions is about 40 minutes at −20 °C . This decomposition pathway has become a fundamental limitation for reductive lithiation .
生化分析
Biochemical Properties
tert-Butyllithium plays a crucial role in biochemical reactions due to its strong nucleophilic and basic nature. It interacts with various enzymes, proteins, and other biomolecules, often facilitating the formation of carbon-carbon bonds. For instance, tert-Butyllithium can deprotonate weak acids, leading to the formation of carbanions that can further react with electrophiles. This compound is also known to interact with enzymes involved in metabolic pathways, altering their activity and, consequently, the biochemical processes they regulate .
Cellular Effects
tert-Butyllithium has significant effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, tert-Butyllithium can induce oxidative stress in cells, leading to changes in gene expression related to stress response and apoptosis. Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and utilization .
Molecular Mechanism
The molecular mechanism of tert-Butyllithium involves its strong nucleophilic and basic properties. At the molecular level, tert-Butyllithium can bind to biomolecules, leading to enzyme inhibition or activation. For instance, it can deprotonate substrates, forming reactive intermediates that can further interact with enzymes and other biomolecules. These interactions can result in changes in gene expression, enzyme activity, and overall cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyllithium can change over time. The compound is known for its instability and tendency to degrade, which can influence its long-term effects on cellular function. Studies have shown that tert-Butyllithium can cause immediate oxidative stress and cell damage, but its long-term effects may include alterations in gene expression and metabolic pathways. The stability and degradation of tert-Butyllithium are critical factors in determining its temporal effects in laboratory experiments .
Dosage Effects in Animal Models
The effects of tert-Butyllithium vary with different dosages in animal models. At low doses, tert-Butyllithium may have minimal impact on cellular function, while higher doses can lead to significant toxic effects. Studies have shown that high doses of tert-Butyllithium can cause severe oxidative stress, cell damage, and even cell death. Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a noticeable biological response .
Metabolic Pathways
tert-Butyllithium is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect metabolic flux and metabolite levels by inhibiting or activating key enzymes. For example, tert-Butyllithium can inhibit enzymes involved in glycolysis, leading to reduced glucose metabolism and altered energy production. These interactions highlight the compound’s significant impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, tert-Butyllithium is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of tert-Butyllithium, affecting its activity and function. For instance, tert-Butyllithium can bind to specific transporters that facilitate its entry into cells, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of tert-Butyllithium is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, tert-Butyllithium may accumulate in the mitochondria, where it can induce oxidative stress and disrupt mitochondrial function. Understanding the subcellular localization of tert-Butyllithium is essential for elucidating its biochemical and cellular effects .
属性
IUPAC Name |
lithium;2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.Li/c1-4(2)3;/h1-3H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJFKNSINUCEAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C[C-](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Li | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883457 | |
| Record name | Lithium, (1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
15% n-pentane solution: Yellow liquid; [Alfa Aesar MSDS] | |
| Record name | tert-Butyllithium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17901 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
594-19-4 | |
| Record name | tert-Butyllithium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium, (1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lithium, (1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyllithium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.939 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



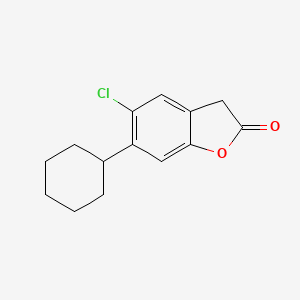

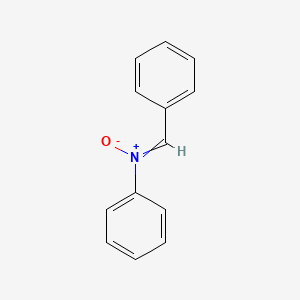

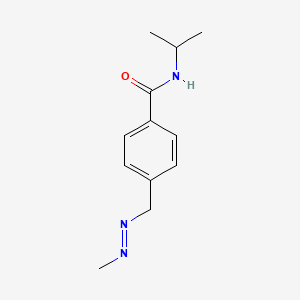
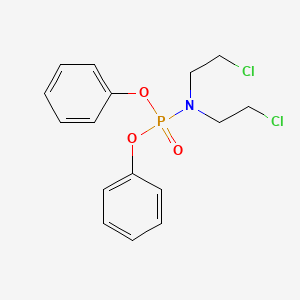

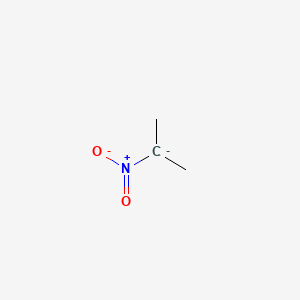
![Indolo[3,2-b]carbazole](/img/structure/B1211750.png)
![Benzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B1211751.png)
